Vallesiachotamine
Overview
Description
- Vallesiachotamine is a monoterpene indole alkaloid found in various plant species, including Palicourea rigida and Vallesia dichotoma.
- It possesses anti-tumor activity and has been investigated for its potential in cancer treatment.
Synthesis Analysis
- The synthesis of Vallesiachotamine is not explicitly mentioned in the available literature. However, it is naturally occurring and can be isolated from specific plant sources.
Molecular Structure Analysis
- Vallesiachotamine has the molecular formula C21H22N2O3 .
- Its structure includes an indole ring system and a lactone moiety.
- Crystallographic studies have confirmed its structure.
Chemical Reactions Analysis
- Specific chemical reactions involving Vallesiachotamine are not widely reported.
- Further research is needed to explore its reactivity and potential transformations.
Physical And Chemical Properties Analysis
- Vallesiachotamine is a brown powder with a melting point around 523-524 K.
- It is soluble in chloroform, methanol, and other organic solvents.
Scientific Research Applications
Antiproliferative Effects on Human Melanoma Cells
Vallesiachotamine, an indole alkaloid, has shown significant antiproliferative effects on human melanoma cells. In vitro studies reveal that vallesiachotamine induces G0/G1 arrest in melanoma cells, leading to apoptosis and necrosis. This effect is not dependent on the time of incubation, suggesting its potential as a therapeutic agent in melanoma treatment (Soares et al., 2012).
Inhibition of Catechol-O-Methyltransferase
Vallesiachotamine has been identified as an inhibitor of catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamines. This property suggests its potential application in the treatment of neurodegenerative diseases, as the inhibition of COMT can influence dopamine levels in the brain (Passos et al., 2015).
Biosynthesis in Catharanthus Roseus
Research has shown that catharanthine induces the biosynthesis of vallesiachotamine in Catharanthus roseus cells. This finding is crucial for understanding the biosynthetic pathways of vallesiachotamine and related alkaloids, which have pharmacological significance (Zhu et al., 2018).
Interaction with Sirtuins
Vallesiachotamine and its derivatives have been studied for their interactions with sirtuins, a class of proteins involved in aging and neurodegeneration. These studies provide insights into the potential of vallesiachotamine in treating neurodegenerative conditions by modulating sirtuin activity (Sacconnay et al., 2014).
Anti-inflammatory Properties
Vallesiachotamine has demonstrated anti-inflammatory properties in in vivo studies. This suggests its potential use in the development of anti-inflammatory drugs, particularly those targeting specific inflammatory pathways (Queiroz et al., 2017).
Safety And Hazards
- Vallesiachotamine is not classified as hazardous.
- In case of exposure, follow standard first aid measures.
- Immediate medical attention is required if necessary.
Future Directions
- Investigate Vallesiachotamine’s potential as a multifunctional natural drug agent against diabetes mellitus and lung cancer .
- Explore its interactions with other biological targets.
properties
IUPAC Name |
methyl (2S,12bS)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3-/t16-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVLUSJWJRSPSM-JXSBNBLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C=O)\[C@@H]1C[C@H]2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vallesiachotamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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